molecular formula C10H11BrO3 B1444853 3-Bromo-4-(2-methoxyethoxy)benzaldehyde CAS No. 915369-06-1

3-Bromo-4-(2-methoxyethoxy)benzaldehyde

Cat. No. B1444853
CAS RN: 915369-06-1
M. Wt: 259.1 g/mol
InChI Key: ONQIDXDWYADRGI-UHFFFAOYSA-N
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Description

“3-Bromo-4-(2-methoxyethoxy)benzaldehyde” is a chemical compound with the CAS Number: 915369-06-1 and a linear formula of C10H11BrO3 . It has a molecular weight of 259.1 .


Synthesis Analysis

The synthesis of “3-Bromo-4-(2-methoxyethoxy)benzaldehyde” can be achieved by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent .


Molecular Structure Analysis

The InChI code for “3-Bromo-4-(2-methoxyethoxy)benzaldehyde” is 1S/C10H11BrO3/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6-7H,4-5H2,1H3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

“3-Bromo-4-(2-methoxyethoxy)benzaldehyde” may be used in the following studies: Asymmetric synthesis of a novel β-hydroxy-α-amino acid derivative, via Mukaiyama aldol reaction .


Physical And Chemical Properties Analysis

“3-Bromo-4-(2-methoxyethoxy)benzaldehyde” has a molecular weight of 259.1 . It should be stored at refrigerated temperatures .

Scientific Research Applications

Synthesis Processes

  • Improvement in Synthetic Processes : Research has explored the synthesis of similar compounds, such as 3,4,5-trimethoxy benzaldehyde, from p-hydroxy benzaldehyde through a series of reactions, indicating potential pathways for synthesizing related benzaldehydes (Feng, 2002).

  • Alternative Synthesis Procedures : An alternative synthesis method for 1,8-dimethyl-5-methoxytetralin-6-ol demonstrates the versatility of methoxy-benzaldehydes in chemical synthesis (Banerjee, Poon, & Bedoya, 2013).

Chemical Analysis and Reactivity

  • Chemical Reactivity Descriptors : A study on 4-bromo-3-(methoxymethoxy) benzoic acid revealed insights into the reactivity of similar compounds, providing valuable information for predicting the reactivity of 3-bromo-4-(2-methoxyethoxy)benzaldehyde (Yadav et al., 2022).

  • Vibrational Analysis : The same study also performed a vibrational assessment of the molecule, which can be relevant for understanding the properties of related benzaldehydes (Yadav et al., 2022).

Biological and Pharmaceutical Applications

  • Nematicidal Activity : Synthesis and bioevaluation of similar compounds have been conducted to assess their nematicidal activity, suggesting potential applications in agriculture and pest control (Kumari, Singh, & Walia, 2014).

  • Antioxidant Activity : Research on the synthesis of derivatives from halogenated vanillin, such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde, and their evaluation as antioxidants indicates potential health-related applications (Rijal, Haryadi, & Anwar, 2022).

Other Applications

  • Electrochemical Methods : Studies on the electrochemical bromination of related compounds can provide insights into alternative synthetic methods for 3-bromo-4-(2-methoxyethoxy)benzaldehyde (Kulangiappar, Anbukulandainathan, & Raju, 2014).

  • C-H Activation in Synthesis : The use of palladium-catalyzed C-H activation in the synthesis of substituted benzaldehydes highlights innovative approaches in organic chemistry that could be applied to 3-bromo-4-(2-methoxyethoxy)benzaldehyde (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).

Safety and Hazards

The safety information and MSDS for “3-Bromo-4-(2-methoxyethoxy)benzaldehyde” can be found at the provided link .

Mechanism of Action

properties

IUPAC Name

3-bromo-4-(2-methoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQIDXDWYADRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733961
Record name 3-Bromo-4-(2-methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(2-methoxyethoxy)benzaldehyde

CAS RN

915369-06-1
Record name 3-Bromo-4-(2-methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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